molecular formula C16H26Cl2N2O B12762264 Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride CAS No. 130260-14-9

Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride

Cat. No.: B12762264
CAS No.: 130260-14-9
M. Wt: 333.3 g/mol
InChI Key: LEMMKRNPFDFRPA-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a quinolizine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinolizine Core: This involves cyclization reactions that form the quinolizine ring system.

    Attachment of the Ethanamine Group:

    Dimethylation: The final step involves the dimethylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine oxides, while reduction may produce various reduced amines.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, monohydrochloride
  • Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, trihydrochloride

Uniqueness

The uniqueness of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

130260-14-9

Molecular Formula

C16H26Cl2N2O

Molecular Weight

333.3 g/mol

IUPAC Name

2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yloxy)-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C16H24N2O.2ClH/c1-17(2)9-10-19-15-11-13-5-3-7-18-8-4-6-14(12-15)16(13)18;;/h11-12H,3-10H2,1-2H3;2*1H

InChI Key

LEMMKRNPFDFRPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl

Origin of Product

United States

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